molecular formula C21H22O3 B12522483 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal CAS No. 672297-10-8

6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal

Cat. No.: B12522483
CAS No.: 672297-10-8
M. Wt: 322.4 g/mol
InChI Key: AVKXXNCJPAZOHG-UHFFFAOYSA-N
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Description

6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a phenylprop-1-en-1-yl group attached to a phenoxy ring, which is further connected to a hexanal moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylprop-1-en-1-yl Intermediate: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-oxo-3-phenylprop-1-en-1-yl.

    Coupling with Phenol: The intermediate is then reacted with phenol in the presence of a catalyst, such as sulfuric acid, to form the phenoxy derivative.

    Attachment of Hexanal: Finally, the phenoxy derivative is reacted with hexanal under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in hexanal can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its promising applications in medicinal chemistry and materials science highlight its significance.

Properties

CAS No.

672297-10-8

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

6-[4-(3-oxo-3-phenylprop-1-enyl)phenoxy]hexanal

InChI

InChI=1S/C21H22O3/c22-16-6-1-2-7-17-24-20-13-10-18(11-14-20)12-15-21(23)19-8-4-3-5-9-19/h3-5,8-16H,1-2,6-7,17H2

InChI Key

AVKXXNCJPAZOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCCCCCC=O

Origin of Product

United States

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